(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a benzimidazole ring fused with a phenyl group and an acetic acid moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with phenyl isothiocyanate to form the benzimidazole ring, followed by the introduction of the acetic acid moiety through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid or amidation with amines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of enzymes. The phenyl group and acetic acid moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure with a ketone group instead of the acetic acid moiety.
Quinoxaline derivatives: Share the benzimidazole core but with different substituents.
Benzimidazole-based drugs: Such as omeprazole and albendazole, which have different functional groups but similar core structures.
Uniqueness
(1-Phenyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-phenylbenzimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUFLXCQZGILJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802076 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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